molecular formula C27H35N7O2 B10857279 Tbk1-IN-1

Tbk1-IN-1

Cat. No.: B10857279
M. Wt: 489.6 g/mol
InChI Key: QVADRMQCYNOPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBK1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and reagents to achieve the desired chemical transformations. For example, the mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

TBK1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include organic solvents like DMSO, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving this compound include derivatives with enhanced potency and selectivity for TBK1 inhibition. These derivatives are often tested for their biological activity and potential therapeutic applications.

Comparison with Similar Compounds

This compound is compared with other similar compounds, such as MRT67307 and BX795, which also target TBK1 . While MRT67307 and BX795 are aminopyrimidine derivatives, this compound is unique in its structure and potency. MRT67307 has an IC50 of 19 nM against TBK1, compared to 1 μM for BX795 . This compound, with an IC50 of 22.4 nM, offers a balance between potency and selectivity .

List of Similar Compounds

This compound stands out due to its specific inhibition of TBK1 and its potential therapeutic applications in cancer and immune-related diseases.

Properties

Molecular Formula

C27H35N7O2

Molecular Weight

489.6 g/mol

IUPAC Name

N-[3-[2-[3-[(4-acetylpiperazin-1-yl)methyl]anilino]pyrrolo[2,3-d]pyrimidin-7-yl]propyl]cyclobutanecarboxamide

InChI

InChI=1S/C27H35N7O2/c1-20(35)33-15-13-32(14-16-33)19-21-5-2-8-24(17-21)30-27-29-18-23-9-12-34(25(23)31-27)11-4-10-28-26(36)22-6-3-7-22/h2,5,8-9,12,17-18,22H,3-4,6-7,10-11,13-16,19H2,1H3,(H,28,36)(H,29,30,31)

InChI Key

QVADRMQCYNOPPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)NC3=NC=C4C=CN(C4=N3)CCCNC(=O)C5CCC5

Origin of Product

United States

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